
Argatroban Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argatroban Ethyl Ester is a synthetic compound derived from L-arginine. It is a direct thrombin inhibitor used primarily as an anticoagulant for the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia . This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, thereby preventing the formation of blood clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Argatroban Ethyl Ester involves several steps. One common method starts with N-Boc-N’-nitro-L-arginine methyl ester and (2R,4R)-4-methyl-2-piperidine ethyl formate as raw materials . The synthesis proceeds through the catalysis of tert-butyl alcohol alkali metal salt to form the intermediate (2R,4R)-ethyl-1-((S)-2-(tert-butoxyamido-5-(3-nitroguanidine) valeryl)-4-methylpiperidine-2-carboxylic acid ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves adsorption by strong basic ion exchange resin, followed by elution and reduced-pressure concentration . The product is then neutralized with an acid solution, catalytically hydrogenated, and recrystallized to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Argatroban Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by either an acid or a base, leading to the formation of carboxylic acids and alcohols.
Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Aminolysis: Involves ammonia or alkyl amines.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Aminolysis: Produces amides.
Aplicaciones Científicas De Investigación
Argatroban Ethyl Ester has a wide range of applications in scientific research:
Mecanismo De Acción
Argatroban Ethyl Ester exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . It is highly selective for thrombin, with an inhibitory constant (K_i) of 0.04 µM . The compound binds reversibly to the thrombin active site, preventing the conversion of fibrinogen to fibrin and subsequent clot formation .
Comparación Con Compuestos Similares
Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Dabigatran: An oral direct thrombin inhibitor with a different pharmacokinetic profile.
Uniqueness
Argatroban Ethyl Ester is unique in its reversible binding to thrombin and its ability to inhibit both free and clot-associated thrombin . Unlike some other anticoagulants, it does not require antithrombin as a cofactor, making it effective in a broader range of clinical scenarios .
Propiedades
Número CAS |
2739760-40-6 |
|---|---|
Fórmula molecular |
C25H40N6O5S |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
ethyl (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C25H40N6O5S/c1-4-36-24(33)20-14-16(2)10-12-31(20)23(32)19(8-6-11-28-25(26)27)30-37(34,35)21-9-5-7-18-13-17(3)15-29-22(18)21/h5,7,9,16-17,19-20,29-30H,4,6,8,10-15H2,1-3H3,(H4,26,27,28)/t16-,17?,19+,20-/m1/s1 |
Clave InChI |
OQUZJZRZDUBLPU-QVWUYWAGSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
SMILES canónico |
CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


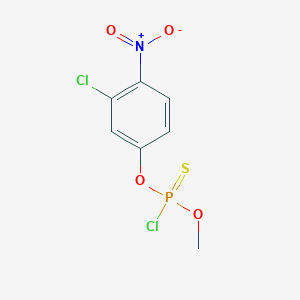
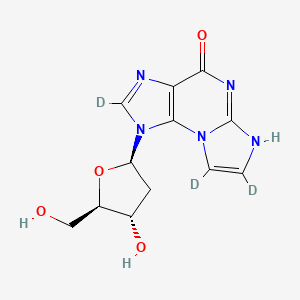
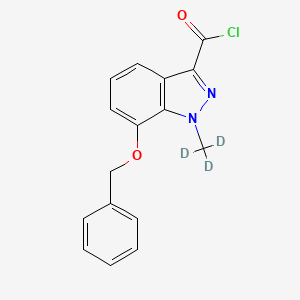

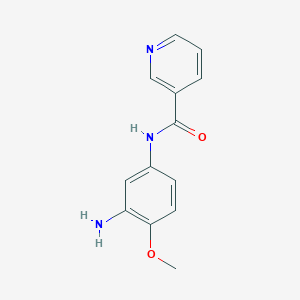
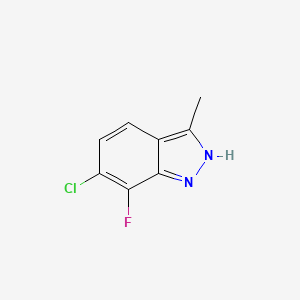

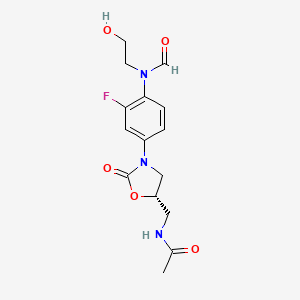
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
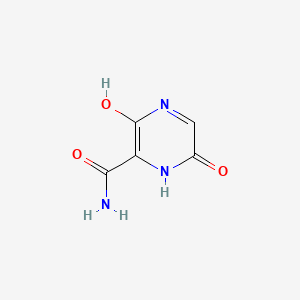
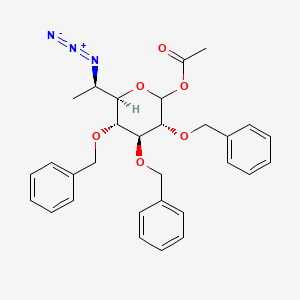

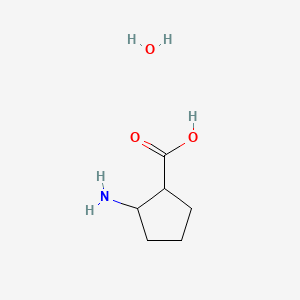
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
